N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide
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Overview
Description
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-PHENOXYACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromofuran moiety, a thiolane ring, and a phenoxyacetamide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-PHENOXYACETAMIDE typically involves multiple steps, including the formation of the bromofuran moiety, the thiolane ring, and the phenoxyacetamide group. Common synthetic routes may involve:
Formation of Bromofuran Moiety: This step can be achieved through bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of Thiolane Ring: The thiolane ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Formation of Phenoxyacetamide Group: This step involves the reaction of phenoxyacetic acid with appropriate amines under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-PHENOXYACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets and pathways. The bromofuran moiety may interact with biological macromolecules, while the thiolane ring and phenoxyacetamide group may contribute to its overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-BROMOFURAN-2-YL)METHYL]-2-(4-TERT-BUTYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE
- N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-(PROPAN-2-YLOXY)BENZAMIDE
Uniqueness
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-PHENOXYACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromofuran moiety, thiolane ring, and phenoxyacetamide group make it a versatile compound for various applications.
Properties
Molecular Formula |
C17H18BrNO5S |
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Molecular Weight |
428.3 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C17H18BrNO5S/c18-16-7-6-15(24-16)10-19(13-8-9-25(21,22)12-13)17(20)11-23-14-4-2-1-3-5-14/h1-7,13H,8-12H2 |
InChI Key |
LGXOHDMTCRVGSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)Br)C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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